

A Technical Guide to the Spectral Analysis of Vinyl Benzoate

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Compound of Interest

Compound Name: Vinyl benzoate

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This technical guide provides an in-depth analysis of the spectral data for **vinyl benzoate**, a key monomer in polymer synthesis and a valuable building block in organic chemistry. The following sections detail the Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (^1H NMR), and Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectral properties of **vinyl benzoate**, offering a comprehensive resource for its identification and characterization.

Spectroscopic Data Summary

The spectral data for **vinyl benzoate** is summarized in the tables below, providing a quick reference for characteristic peaks and chemical shifts.

Table 1: FTIR Spectral Data for Vinyl Benzoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
3093	Medium	=C-H stretch (vinyl)
3065	Medium	=C-H stretch (aromatic)
1735	Strong	C=O stretch (ester)
1647	Medium	C=C stretch (vinyl)
1602, 1585, 1453	Medium to Weak	C=C stretch (aromatic ring)
1270, 1115	Strong	C-O stretch (ester)
960, 880	Strong	=C-H bend (vinyl out-of-plane)
710	Strong	C-H bend (aromatic out-of-plane)

Table 2: ¹H NMR Spectral Data for Vinyl Benzoate (Solvent: CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
8.15	dd	8.0, 1.5	2H	H-2, H-6 (ortho)
7.63	tt	7.5, 1.5	1H	H-4 (para)
7.48	t	8.0	2H	H-3, H-5 (meta)
7.30	dd	13.9, 6.2	1H	H-α (-O-CH=)
4.93	dd	13.9, 1.0	1H	H-β (trans, =CH ₂)
4.63	dd	6.2, 1.0	1H	H-β' (cis, =CH ₂)

Table 3: ¹³C NMR Spectral Data for Vinyl Benzoate (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
164.8	C=O (ester)
141.5	-O-CH=
133.5	C-4 (para)
130.0	C-2, C-6 (ortho)
129.5	C-1 (ipso)
128.5	C-3, C-5 (meta)
98.0	=CH ₂

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of **vinyl benzoate**.

FTIR Spectroscopy

Objective: To obtain the infrared spectrum of **vinyl benzoate** to identify its functional groups.

Methodology: A small amount of liquid **vinyl benzoate** is placed between two potassium bromide (KBr) salt plates to form a thin film. Alternatively, a solution of **vinyl benzoate** in a suitable solvent (e.g., chloroform) can be prepared and a drop placed on a single KBr plate, allowing the solvent to evaporate. The KBr plate is then placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean KBr plate is recorded first, followed by the sample spectrum. The instrument scans the mid-infrared region (typically 4000-400 cm⁻¹). The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

NMR Spectroscopy (¹H and ¹³C)

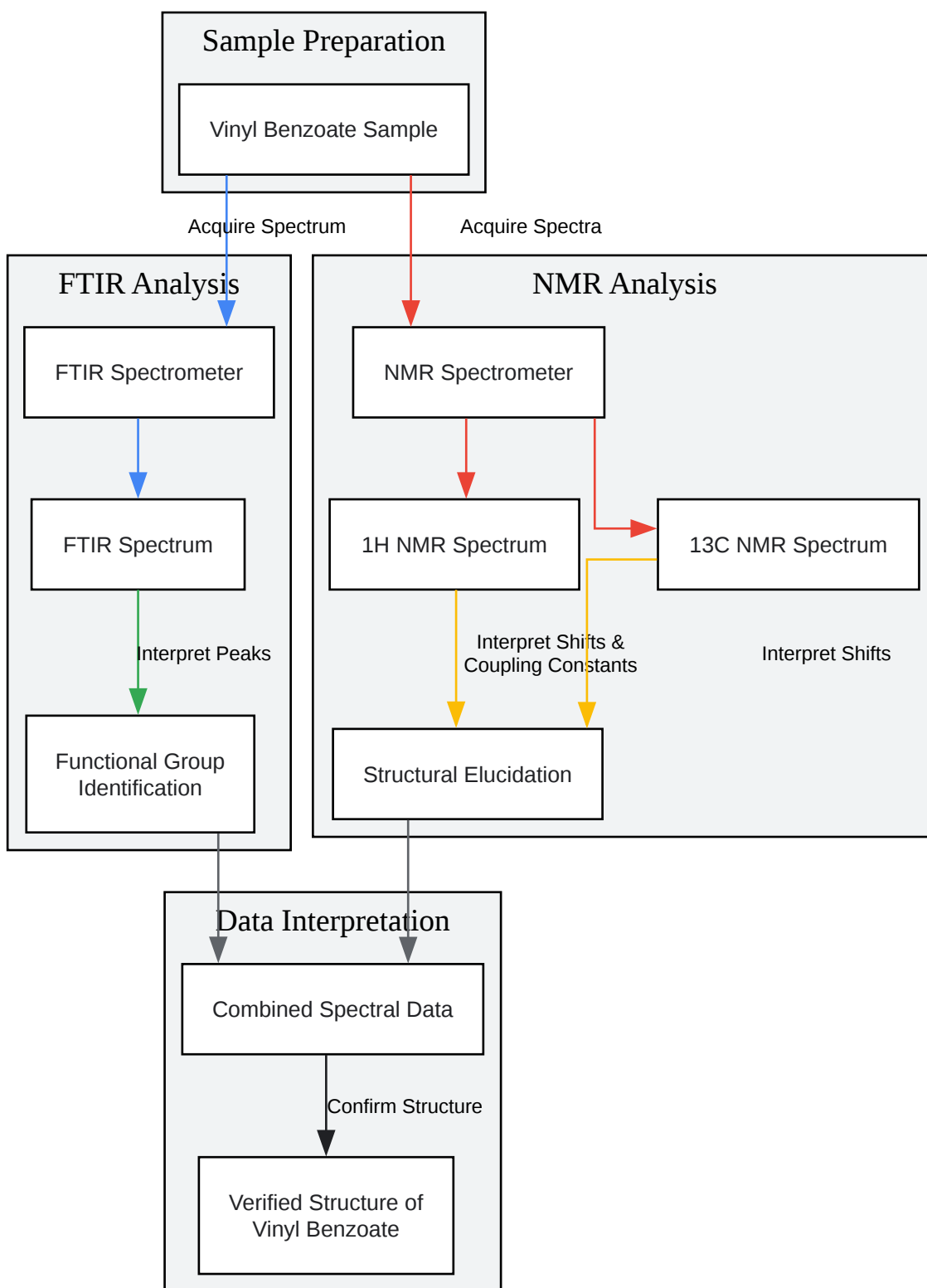
Objective: To obtain the proton and carbon-13 nuclear magnetic resonance spectra of **vinyl benzoate** to elucidate its detailed molecular structure.

Methodology: Approximately 5-10 mg of **vinyl benzoate** is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The sample is then placed in the probe of a high-field NMR spectrometer (e.g., 400 MHz or higher). For ^1H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired, which requires a larger number of scans due to the low natural abundance of the ^{13}C isotope. The data is then processed using Fourier transformation to obtain the final spectrum.^[1]

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a compound like **vinyl benzoate** can be visualized as follows:



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Caption: Workflow for the spectroscopic analysis of **vinyl benzoate**.

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References

- 1. rsc.org [rsc.org]
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